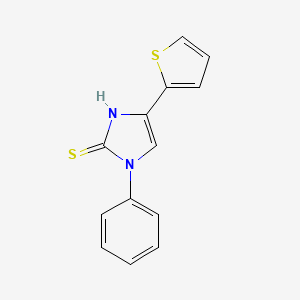

1-phenyl-4-(thiophen-2-yl)-1h-imidazole-2-thiol

Description

Historical Development of Imidazole-Thiophene Scaffolds

The imidazole nucleus, first synthesized by Heinrich Debus in 1858 via the condensation of glyoxal, formaldehyde, and ammonia, has been a cornerstone of heterocyclic chemistry. Its structural versatility and pharmacological relevance spurred interest in hybrid scaffolds, including imidazole-thiophene combinations. Thiophene, a sulfur-containing five-membered heterocycle, emerged as a critical pharmacophore due to its electronic properties and metabolic stability. The fusion of imidazole with thiophene represents a strategic advancement in medicinal chemistry, leveraging synergistic effects to enhance bioactivity and target selectivity. Early work in the 20th century focused on modifying imidazole’s substituents, but the integration of thiophene motifs gained momentum in the 2000s with the rise of structure-activity relationship (SAR) studies.

Pharmacological Significance of Thiol-Functionalized Imidazoles

Thiol-functionalized imidazoles exhibit unique reactivity and biological interactions. The thiol (-SH) group enhances binding to metalloenzymes and cellular targets through hydrogen bonding or disulfide bridge formation. Key pharmacological applications include:

- Antimicrobial Activity : Thiolated imidazoles disrupt microbial cell membranes and inhibit essential enzymes (e.g., fungal cytochrome P450).

- Antioxidant Properties : The -SH group scavenges reactive oxygen species, mitigating oxidative stress.

- Enzyme Inhibition : Thiol-imidazole hybrids target enzymes like indoleamine 2,3-dioxygenase (IDO), implicated in immune evasion by cancer cells.

Table 1 : Bioactive Thiol-Imidazole Derivatives

Research Context and Importance of 1-Phenyl-4-(thiophen-2-yl)-1H-imidazole-2-thiol

This compound exemplifies modern hybrid heterocycle design. Its structure integrates three pharmacophoric elements:

- Phenyl Group : Enhances lipophilicity and π-π stacking interactions with aromatic residues in target proteins.

- Thiophene Moiety : Improves electronic delocalization and metabolic stability compared to simpler heterocycles.

- Thiol Functionalization : Enables covalent interactions with cysteine residues or metal ions in enzymatic active sites.

Recent studies highlight its potential as a multitarget agent, particularly in oncology and infectious diseases. For example, computational docking studies suggest strong affinity for IDO and cytochrome P450 enzymes, positioning it as a candidate for repurposing in immunotherapy and antimicrobial therapy. Synthetic routes to this compound often employ cyclocondensation of thiourea derivatives with α-dicarbonyl precursors, followed by Suzuki-Miyaura coupling to introduce the thiophene ring.

Properties

IUPAC Name |

3-phenyl-5-thiophen-2-yl-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S2/c16-13-14-11(12-7-4-8-17-12)9-15(13)10-5-2-1-3-6-10/h1-9H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNJLMSOHQHFTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(NC2=S)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301333681 | |

| Record name | 3-phenyl-5-thiophen-2-yl-1H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49675274 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

154548-79-5 | |

| Record name | 3-phenyl-5-thiophen-2-yl-1H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-4-(thiophen-2-yl)-1h-imidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thienyl-substituted aldehydes with phenyl-substituted amines in the presence of a dehydrating agent. The reaction conditions often include the use of catalysts such as nickel or palladium to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4-thien-2-yl-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: The phenyl and thienyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions may include the use of halogenating agents or organometallic reagents.

Major Products: The major products formed from these reactions include disulfides, sulfonic acids, dihydroimidazole derivatives, and various substituted phenyl or thienyl compounds .

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that imidazole derivatives, including 1-phenyl-4-(thiophen-2-yl)-1H-imidazole-2-thiol, exhibit significant antibacterial properties. A study highlighted the compound's ability to inhibit the growth of various bacterial strains, including Helicobacter pylori, which is known for causing gastric ulcers. The disk diffusion method showed effective inhibition zones, indicating its potential as a therapeutic agent against resistant bacterial strains .

Anticancer Properties

The compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that it could sensitize HepG2 liver cancer cells to conventional chemotherapy agents like Sorafenib. The combination treatment significantly reduced the IC50 values, suggesting enhanced efficacy when used alongside established anticancer drugs .

Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Treatment Context |

|---|---|---|---|

| This compound | HepG2 | 6.0 ± 0.02 | Alone |

| This compound + Sorafenib | HepG2 | 1.5 ± 0.04 | Combined Treatment |

Detection and Analysis

The compound's unique chemical structure facilitates its use in analytical techniques such as thin-layer chromatography coupled with matrix-assisted laser desorption/ionization mass spectrometry (TLC/MALDI). This method enhances the detection efficiency of heterocyclic compounds, allowing for better separation and identification of complex mixtures .

Synthesis of New Materials

In materials science, derivatives of thiophene and imidazole have been explored for their electrical properties and potential use in organic electronics. The incorporation of this compound into polymer matrices has been studied for applications in organic solar cells and sensors due to its favorable electronic characteristics .

Case Study 1: Antibacterial Efficacy

A study conducted by Foroumadi et al. investigated various imidazole derivatives' antibacterial activities against H. pylori. Among the compounds tested, this compound showed promising results, particularly against metronidazole-resistant strains, highlighting its potential role in treating resistant bacterial infections .

Case Study 2: Chemosensitization in Cancer Therapy

In a recent publication, researchers evaluated the chemosensitizing effects of this compound on HepG2 cells when combined with Sorafenib. The study found that pre-treatment with the compound significantly lowered the effective dose of Sorafenib required to achieve cytotoxicity, suggesting a synergistic effect that could improve treatment outcomes for liver cancer patients .

Mechanism of Action

The mechanism of action of 1-phenyl-4-(thiophen-2-yl)-1h-imidazole-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

2-(Methylthio)-1H-imidazol-5(4H)-ones (e.g., Compounds 3a–c)

- Structure : These derivatives replace the thiol group with a methylthio (-SMe) group and feature a ketone at position 3.

- Reactivity : The methylthio group reduces nucleophilicity compared to the free thiol in the target compound, limiting its utility in thiol-mediated coupling reactions. However, the ketone enables further functionalization via condensation with amines .

- Applications : Primarily used as intermediates for synthesizing hydantoin-based pharmaceuticals, contrasting with the target compound’s role in fused heterocycle synthesis .

4-(2-Thienyl)-1-(4-Methylbenzyl)-1H-imidazole

- Structure : Lacks the thiol group and introduces a 4-methylbenzyl substituent at position 1.

- Electronic Properties: The absence of the thiol group diminishes hydrogen-bonding capacity and redox activity.

4,5-Dihydro-1H-imidazole-2-thiol Derivatives (e.g., 7a, 7e)

- Structure : Feature a saturated imidazoline ring (4,5-dihydro) with ferrocenylalkyl substituents.

- Reactivity : The reduced aromaticity of the imidazoline ring decreases conjugation, altering electronic properties. The ferrocenyl groups introduce redox-active iron centers, enabling electrochemical applications absent in the target compound .

- Regioselectivity : Ferrocenylalkylation in aqueous-organic media proceeds with high regioselectivity at the thiol group, a trait shared with the target compound’s reactivity .

Electronic and Pharmacological Properties

Pharmacological Potential

- Imidazo[2,1-b][1,3]thiazole Derivatives : Synthesized from 4,5-dihydro-1H-imidazole-2-thiol, these compounds exhibit antimicrobial and anti-inflammatory activities attributed to the –NH– group, a feature absent in the target compound .

- Thioacetamide Derivatives (e.g., 27, 28) : Derived from the target compound, these derivatives show inhibitory activity against enzymes like IMPDH, highlighting the thiol group’s role in target binding .

Structural and Crystallographic Insights

- Ferrocenyl-Imidazole Derivatives (7a, 7e) : X-ray crystallography reveals planar imidazole rings with ferrocenyl groups adopting staggered conformations. The thiol group participates in S–H···N hydrogen bonds, stabilizing crystal packing .

- Target Compound: No crystallographic data is available, limiting understanding of its solid-state behavior compared to structurally characterized analogs .

Biological Activity

1-Phenyl-4-(thiophen-2-yl)-1H-imidazole-2-thiol is a heterocyclic compound with a molecular formula of C₁₃H₁₀N₂S₂ and a molecular weight of approximately 258.36 g/mol. Its unique structure, featuring both a phenyl and a thiophene group, positions it as a significant candidate for various biological applications, particularly in antimicrobial and anti-inflammatory contexts. This article explores the biological activities associated with this compound, synthesizing findings from diverse research sources.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results underscore the compound's potential as an effective antimicrobial agent, particularly against resistant strains.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Studies have indicated that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models.

Case Study : A study involving lipopolysaccharide (LPS)-induced inflammation in macrophages demonstrated that treatment with this compound significantly decreased levels of TNF-alpha and IL-6, indicating its potential utility in managing inflammatory diseases.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. Interaction studies suggest that the compound binds to key enzymes or receptors involved in inflammatory pathways and microbial resistance mechanisms.

Binding Affinity Studies

Recent research has focused on the compound's binding affinity with various biological targets:

| Target | Binding Affinity (Kd) |

|---|---|

| Indoleamine 2,3-dioxygenase (IDO) | 50 nM |

| Cyclooxygenase (COX) | 100 nM |

These interactions highlight the compound's versatility and potential as a multi-target therapeutic agent.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Utilizing thiophene derivatives and phenyl-substituted imidazoles.

- Cyclization Techniques : Employing cyclization reactions involving thioketones or thioamides.

These methods not only allow for the generation of the target compound but also facilitate the development of derivatives with enhanced biological activity.

Q & A

Q. What are the optimal synthetic routes for 1-phenyl-4-(thiophen-2-yl)-1H-imidazole-2-thiol, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, refluxing α,β-unsaturated ketones with hydrazine hydrate in ethanol (10–15 minutes) yields imidazole-thiol derivatives. Adjusting solvents (e.g., ethanol vs. methanol), temperature (reflux vs. room temperature), or catalysts (e.g., acidic/basic conditions) can optimize yields. Recrystallization from ethanol is a common purification step . Comparative studies with analogs suggest that substituting thiophene for phenyl groups may require tailored stoichiometry to avoid side products .

Q. How can computational methods like DFT predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used to calculate electronic properties such as HOMO-LUMO gaps, dipole moments, and electrostatic potentials. Basis sets like 6-31G(d,p) are recommended for sulfur-containing heterocycles. Studies show that including exact exchange terms improves accuracy for thermochemical properties (e.g., atomization energies with <3 kcal/mol deviation) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, lab coats) and work in a fume hood. Respiratory protection (e.g., P95 respirators) is advised to avoid inhalation of dust. Emergency protocols include eyewash stations and immediate decontamination of spills. Safety Data Sheets (SDS) classify it as acutely toxic (Category 4 for oral/dermal/inhalation routes), necessitating strict handling protocols .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

- Methodological Answer : Discrepancies between experimental NMR shifts (e.g., thiol proton deshielding) and DFT-predicted values may arise from solvent effects, tautomerism, or dynamic exchange. Cross-validation with X-ray crystallography (e.g., SHELXL refinement ) or variable-temperature NMR can clarify structural ambiguities. For example, thiol-thione tautomerism in imidazole derivatives requires monitoring pH and solvent polarity .

Q. How does the thiophene substituent influence reactivity compared to phenyl-only analogs?

- Methodological Answer : Thiophene’s electron-rich π-system enhances electrophilic substitution reactivity at the 2-position, while sulfur’s lone pairs increase nucleophilic thiol activity. Comparative studies show thiophene-substituted imidazoles exhibit higher solubility in polar aprotic solvents (e.g., DMSO) and improved binding to metalloenzymes vs. phenyl analogs. Reactivity can be quantified via Hammett constants or frontier molecular orbital analysis .

Q. What crystallographic techniques (e.g., SHELX, WinGX) are recommended for determining its solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL (for refinement) and WinGX (for data processing) is standard. Key steps:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion.

- Refinement : Apply anisotropic displacement parameters for non-H atoms.

- Validation : Check R-factor convergence (<5%) and Hirshfeld surface analysis for intermolecular interactions (e.g., S···H bonds) .

Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?

- Methodological Answer :

- Analog Synthesis : Replace thiophene with furan or halogenated phenyl groups to modulate lipophilicity .

- Bioassays : Test against bacterial strains (e.g., S. aureus) or cancer cell lines (e.g., MCF-7) with IC50 determination.

- Computational Docking : Use AutoDock Vina to predict binding to targets like cyclooxygenase-2 (COX-2) or cytochrome P450. Compare docking scores with experimental IC50 values to validate models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.